Betaglycan vs. Endoglin: Differential TGF-β Isoform Binding and Functional Effects
In a direct comparative study, endoglin binds TGF-β1 with high affinity (KD ~50 pM) and TGF-β3, but fails to bind TGF-β2 [1]. In contrast, betaglycan recognizes all three TGF-β isoforms with comparable high affinity (KD 5–20 nM) [2]. Functional assays in rat myoblasts further demonstrated that overexpression of betaglycan resulted in a 3.5-fold increase in TGF-β ligand binding and enhanced cellular response to growth inhibition, whereas endoglin overexpression led to only a 1.6-fold increase in ligand binding and decreased TGF-β response [3].
| Evidence Dimension | TGF-β isoform binding specificity and functional response |
|---|---|
| Target Compound Data | Binds TGF-β1, TGF-β2, TGF-β3 (all isoforms); 3.5-fold increase in ligand binding; enhanced TGF-β response |
| Comparator Or Baseline | Endoglin: Binds TGF-β1 (KD ~50 pM) and TGF-β3 only; fails to bind TGF-β2; 1.6-fold increase in ligand binding; decreased TGF-β response |
| Quantified Difference | Betaglycan binds all three isoforms vs. endoglin binding only two; 3.5-fold vs. 1.6-fold increase in ligand binding |
| Conditions | Rat myoblasts as model system; 125I-TGF-β1 cross-linking |
Why This Matters
For researchers studying TGF-β2-dependent signaling pathways or disease models where TGF-β2 is the predominant isoform, betaglycan is the only co-receptor capable of binding and modulating TGF-β2, making it an essential selection criterion over endoglin-based reagents.
- [1] Cheifetz S, Bellón T, Calés C, Vera S, Bernabeu C, Massagué J, Letarte M. Endoglin is a component of the transforming growth factor-beta receptor system in human endothelial cells. J Biol Chem. 1992 Sep 25;267(27):19027-30. PMID: 1326540. View Source
- [2] Wieteska Ł, Taylor AB, Punch E, Coleman JA, Conway IO, Lin YF, et al. Structures of TGF-β with betaglycan and signaling receptors reveal mechanisms of complex assembly and signaling. Nat Commun. 2025;16:1778. PMID: 39956091. View Source
- [3] Letamendía A, Lastres P, Botella LM, Raab U, Langa C, Velasco B, et al. Role of endoglin in cellular responses to transforming growth factor-beta. A comparative study with betaglycan. J Biol Chem. 1998 Dec 4;273(49):33011-9. PMID: 9830054. View Source
